Cas no 2411295-95-7 (N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide)

N-(2-キノリン-2-イルエチル)オキシラン-2-カルボキサミドは、キノリン骨格とエポキシド基を有する特異な構造を持つ化合物です。この分子は、有機合成中間体として高い反応性を示し、特に医薬品開発分野での応用が期待されています。エポキシド基の開環反応を利用することで、多様な誘導体の合成が可能であり、生物活性化合物の構築に有用です。また、キノリン部位が配位能を有するため、金属触媒反応におけるリガンドとしての利用も検討されています。高い純度と安定性を兼ね備えており、実験室規模から工業的生産まで幅広く対応可能です。

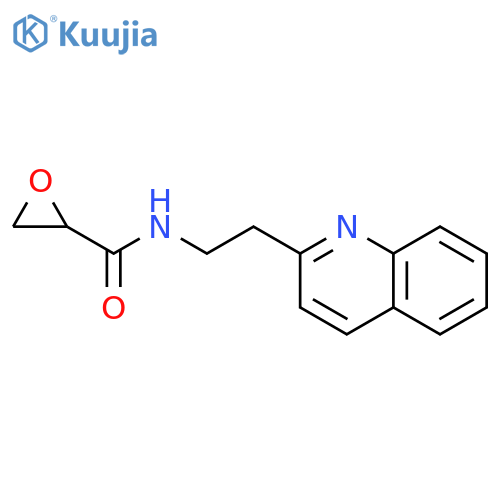

2411295-95-7 structure

商品名:N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- Z3687603019

- N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide

- N-[2-(quinolin-2-yl)ethyl]oxirane-2-carboxamide

- EN300-7560971

- 2411295-95-7

-

- インチ: 1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17)

- InChIKey: UGBSFKOBUVXBJI-UHFFFAOYSA-N

- ほほえんだ: O1CC1C(NCCC1C=CC2C=CC=CC=2N=1)=O

計算された属性

- せいみつぶんしりょう: 242.105527694g/mol

- どういたいしつりょう: 242.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 308

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7560971-1.0g |

N-[2-(quinolin-2-yl)ethyl]oxirane-2-carboxamide |

2411295-95-7 | 95.0% | 1.0g |

$0.0 | 2025-02-24 |

N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2411295-95-7 (N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide) 関連製品

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬